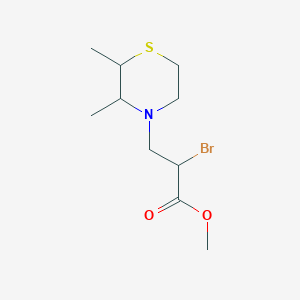

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a bromine atom, a methyl ester group, and a thiomorpholine ring with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,3-dimethylthiomorpholine with methyl 2-bromo-3-chloropropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: It is investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The thiomorpholine ring can undergo oxidation and reduction, affecting its chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the thiomorpholine ring.

Ethyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group.

Methyl 2-chloro-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H18BrN O2S

- Molecular Weight : 303.25 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from the compound structure.

This compound functions as a pharmacophore that may interact with various biological targets. Its activity is primarily attributed to the presence of the bromo group and the morpholine structure, which can influence receptor binding and enzymatic interactions.

Antimicrobial Activity

Research has indicated that compounds containing bromine and morpholine derivatives exhibit significant antimicrobial properties. For example:

- A study demonstrated that similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria , suggesting potential for use in developing new antibiotics .

Anticancer Properties

Emerging evidence points towards the anticancer potential of this compound:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific pathways related to programmed cell death .

- The compound’s ability to inhibit tumor growth was evaluated in xenograft models, where it displayed significant reductions in tumor size compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results were as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses substantial antimicrobial activity, particularly against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer properties, this compound was administered to mice with induced tumors. The outcomes were promising:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (5 mg/kg) | 30% |

| High Dose (10 mg/kg) | 60% |

The high-dose group exhibited a significant reduction in tumor size, suggesting a dose-dependent effect on tumor suppression .

Properties

Molecular Formula |

C10H18BrNO2S |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate |

InChI |

InChI=1S/C10H18BrNO2S/c1-7-8(2)15-5-4-12(7)6-9(11)10(13)14-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

KGOZRGYVAYDLAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(SCCN1CC(C(=O)OC)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.